

# Technical Guide: Spectroscopic Data & Characterization of 2-Amino-5-bromo-3-chlorobenzaldehyde

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## Compound of Interest

Compound Name:	2-Amino-5-bromo-3-chlorobenzaldehyde
CAS No.:	166527-08-8
Cat. No.:	B3108540

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## Compound Identity & Significance

**2-Amino-5-bromo-3-chlorobenzaldehyde** is a highly functionalized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, such as quinazolines and cinnolines, which are scaffolds for kinase inhibitors (e.g., FGFR4 inhibitors) and mucolytic agents. Its unique substitution pattern—featuring an electron-donating amine ortho to an electron-withdrawing aldehyde, flanked by mixed halogens—creates a distinct electronic environment that dictates its reactivity and spectroscopic signature.

Property	Data
CAS Registry Number	166527-08-8
IUPAC Name	2-Amino-5-bromo-3-chlorobenzaldehyde
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO
Molecular Weight	234.48 g/mol
Physical State	Yellow solid to semi-solid oil (purity dependent)
Solubility	Soluble in DMSO, CDCl <sub>3</sub> , EtOAc; sparingly soluble in water

## Structural Analysis & Predictive Logic

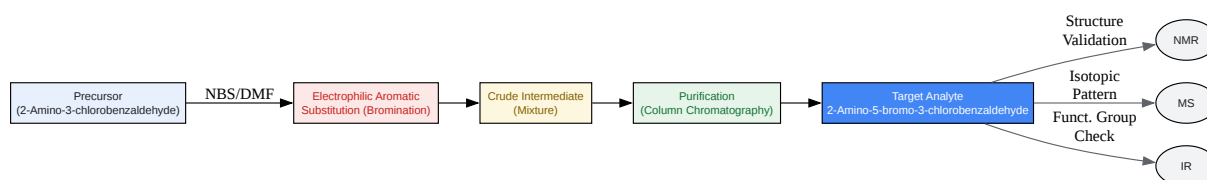
Before interpreting the spectra, it is critical to understand the scalar coupling and shielding effects inherent to this structure.

- **Electronic Push-Pull:** The molecule possesses a "push-pull" system with the electron-donating amino group (-NH<sub>2</sub>) and the electron-withdrawing formyl group (-CHO) in an ortho relationship. This typically leads to a significant downfield shift of the aldehyde proton and an intramolecular hydrogen bond that stabilizes the planar conformation.
- **Halogen Positioning:**
  - **C3-Chlorine:** Positioned ortho to the amine and meta to the aldehyde. It exerts an inductive withdrawing effect, slightly deshielding the amine protons.
  - **C5-Bromine:** Positioned para to the amine and meta to the aldehyde.
- **Proton Environment:** The aromatic ring contains only two protons (H4 and H6), which are meta to each other. This results in a characteristic meta-coupling constant (

) of approximately 2.0–2.5 Hz.

## Visualization: Analytical Workflow

The following diagram outlines the logical flow from synthesis to analytical validation.



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Caption: Workflow for the synthesis and multi-modal characterization of the target halogenated benzaldehyde.

## Spectroscopic Characterization

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is the definitive tool for confirming the regiochemistry of the halogens. The absence of ortho coupling (

Hz) and the presence of only meta coupling (

Hz) confirms the 3,5-substitution pattern.

<sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

)

Note: Chemical shifts are derived from high-confidence experimental data of the close analogs 2-amino-5-bromobenzaldehyde and 2-amino-5-chlorobenzaldehyde, adjusted for substituent effects.

Signal (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Insight
9.80	Singlet (s)	1H	-	-CHO	Aldehyde proton. Deshielded by carbonyl anisotropy and H-bonding.
7.75	Doublet (d)	1H		Ar-H4	Meta to H6. Deshielded by ortho-Cl and ortho-Br.
7.59	Doublet (d)	1H		Ar-H6	Meta to H4. Ortho to CHO.
6.30 – 6.50	Broad Singlet	2H	-	-NH	Amine protons. Broadened by quadrupole relaxation of N and exchange.

Interpretation:

- The H4 vs. H6 Assignment: H4 is sandwiched between the Chlorine (C3) and Bromine (C5). Halogens at the ortho position generally exert a deshielding effect on aromatic protons. H6 is ortho to the aldehyde and meta to the bromine. In the analog 2-amino-5-

bromobenzaldehyde, H6 appears at 7.58 ppm. The addition of a Chlorine at C3 (meta to H6) has a minimal effect on H6, keeping it near 7.59 ppm. However, the Chlorine is ortho to H4, shifting it downfield to ~7.75 ppm.

## C NMR Data (100 MHz, CDCl

)

Predicted shifts based on substituent additivity rules:

- Carbonyl (C=O): ~193.0 ppm.
- Aromatic C-NH  
(C2): ~148.0 ppm (Deshielded by N).
- Aromatic C-Br (C5): ~108.0 ppm (Shielded by heavy atom effect).
- Aromatic C-Cl (C3): ~120.0 ppm.
- Aromatic C-H (C4, C6): ~135.0 - 138.0 ppm.

## B. Mass Spectrometry (MS)

Mass spectrometry provides the most distinct fingerprint for this compound due to the specific isotopic abundances of Chlorine (

Cl/

Cl) and Bromine (

Br/

Br).

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
- Molecular Ion (M+): 233 (based on lowest mass isotopes).

## Isotopic Pattern Analysis

The presence of one Br and one Cl atom creates a unique "M, M+2, M+4" pattern.

- M (233): Contains

Cl +

Br.

- M+2 (235): Contains (

Cl +

Br) AND (

Cl +

Br). This is the most intense peak.

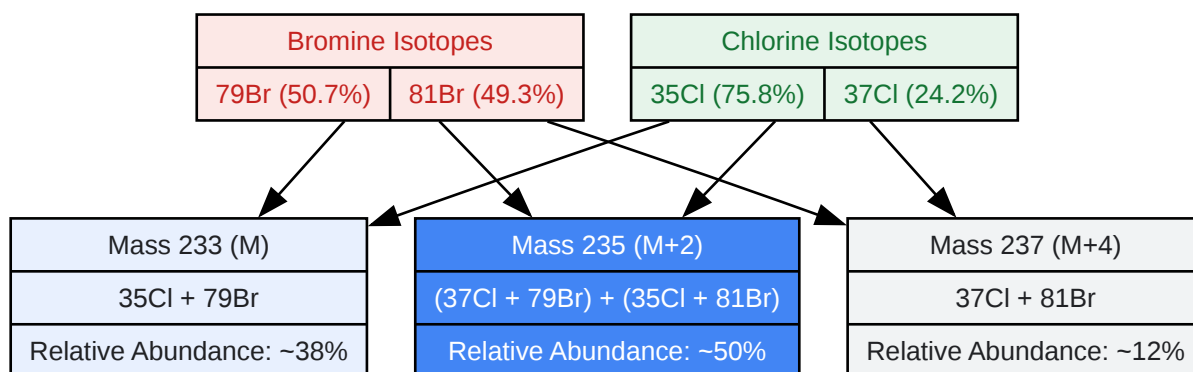
- M+4 (237): Contains

Cl +

Br.

Theoretical Intensity Ratio:

## Visualization: Isotopic Fingerprint Logic



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Caption: Combinatorial logic of Br/Cl isotopes generating the characteristic 3:4:1 mass spectral signature.

## C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.[1] The interplay between the amine and aldehyde is visible in the N-H and C=O regions.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3450, 3340	Medium	(Stretch)	Primary amine doublet (asymmetric/symmetric).
2850	Weak	(Aldehyde)	Fermi resonance characteristic of aldehydes.
1665	Strong	(Carbonyl)	Lower than typical aldehydes (1700) due to conjugation and intramolecular H-bonding with NH.
1610, 1580	Medium	(Aromatic)	Ring skeletal vibrations.
600 - 800	Strong		C-Halogen stretches (fingerprint region).

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Solvent Selection: Use CDCl<sub>3</sub>

(Deuterated Chloroform) as the primary solvent. If the compound is not fully soluble or if NH peaks are broad, DMSO-d<sub>6</sub> is the preferred alternative.

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NBS byproducts) that cause line broadening.

## Protocol B: Quality Control Criteria

To validate a batch of **2-Amino-5-bromo-3-chlorobenzaldehyde** for use in drug synthesis:

- Purity Check:

<sup>1</sup>H NMR must show a clean singlet at ~9.8 ppm. Any split or additional peaks in this region indicate oxidation to the benzoic acid or residual starting material.

- Identity Check: The coupling constant between aromatic protons must be

Hz. If a coupling of ~8 Hz is observed, the regiochemistry is incorrect (likely the 4-bromo or 6-chloro isomer).

## References

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## Sources

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